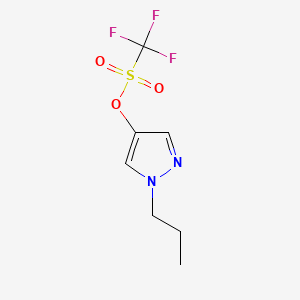
3,3,5,5-Tetramethyl-4-piperidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,5,5-Tetramethyl-4-piperidinol is a chemical compound belonging to the class of piperidines. It is characterized by its four methyl groups attached to the piperidine ring, making it a highly sterically hindered molecule. This compound is known for its stability and is commonly used as an intermediate in the synthesis of various chemical products, including hindered amine light stabilizers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,5,5-Tetramethyl-4-piperidinol typically involves the hydrogenation of 3,3,5,5-Tetramethyl-4-piperidone. One common method includes the use of sodium borohydride as a reducing agent. The reaction is carried out in an organic solvent such as methanol or ethanol, under mild conditions .
Industrial Production Methods: In industrial settings, the continuous hydrogenation of 3,3,5,5-Tetramethyl-4-piperidone is often employed. This process utilizes a catalyst such as copper-chromium-alumina, with the addition of a promoter like strontium to enhance catalytic performance. The reaction is conducted at elevated temperatures (around 120°C) and pressures to achieve high yields and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: 3,3,5,5-Tetramethyl-4-piperidinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,3,5,5-Tetramethyl-4-piperidone.
Reduction: The compound can be reduced further to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products:
Oxidation: 3,3,5,5-Tetramethyl-4-piperidone.
Reduction: Secondary amines.
Substitution: Various substituted piperidines.
Applications De Recherche Scientifique
3,3,5,5-Tetramethyl-4-piperidinol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,3,5,5-Tetramethyl-4-piperidinol involves its ability to stabilize free radicals. This property is particularly useful in its role as a hindered amine light stabilizer. The compound interacts with free radicals formed during the degradation of polymers, neutralizing them and preventing further degradation. This process involves the transfer of hydrogen atoms from the piperidinol to the free radicals, forming stable, non-reactive products .
Comparaison Avec Des Composés Similaires
2,2,6,6-Tetramethyl-4-piperidinol: Similar in structure but with different substitution patterns.
2,2,6,6-Tetramethyl-4-piperidone: The ketone analog of 3,3,5,5-Tetramethyl-4-piperidinol.
3,3,5,5-Tetramethyl-4-piperidinone: Another ketone analog with similar steric hindrance.
Uniqueness: this compound is unique due to its high steric hindrance, which imparts exceptional stability and resistance to oxidative degradation. This makes it particularly valuable in applications requiring long-term stability, such as in polymers and coatings .
Propriétés
Numéro CAS |
240401-34-7 |
|---|---|
Formule moléculaire |
C9H19NO |
Poids moléculaire |
157.25 g/mol |
Nom IUPAC |
3,3,5,5-tetramethylpiperidin-4-ol |
InChI |
InChI=1S/C9H19NO/c1-8(2)5-10-6-9(3,4)7(8)11/h7,10-11H,5-6H2,1-4H3 |
Clé InChI |
HWORGAXUKTTWOD-UHFFFAOYSA-N |
SMILES canonique |
CC1(CNCC(C1O)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



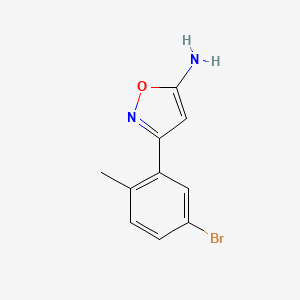
![1-[3-(Methylamino)pyrrolidin-1-yl]ethan-1-onedihydrochloride](/img/structure/B13550124.png)
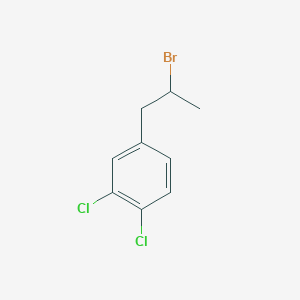
![Potassium trifluoro(5-oxaspiro[2.4]heptan-1-YL)borate](/img/structure/B13550135.png)

![2-chloro-9H-indeno[2,1-d]pyrimidin-9-one](/img/structure/B13550147.png)
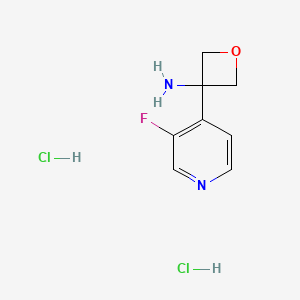
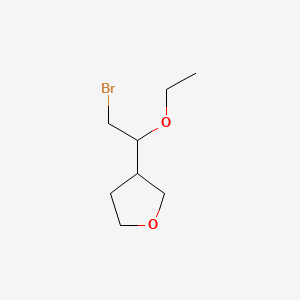
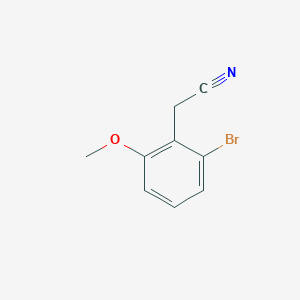
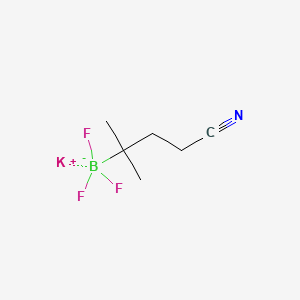
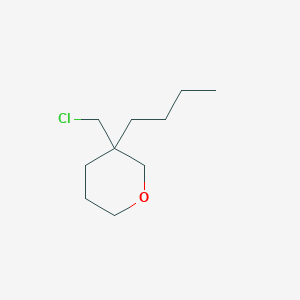
![tert-Butyl 7-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13550164.png)
